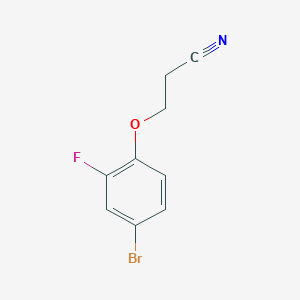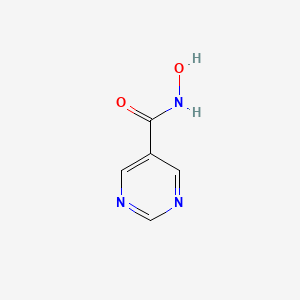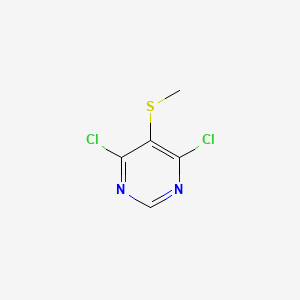
Ethyl 3-bromo-4-morpholinobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-bromo-4-morpholinobenzoate is an organic compound with the molecular formula C13H16BrNO3. It is a derivative of benzoic acid and contains a bromine atom, a morpholine ring, and an ethyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-4-morpholinobenzoate can be synthesized through a multi-step process. One common method involves the bromination of 4-morpholinobenzoic acid, followed by esterification with ethanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The esterification step requires an acid catalyst, such as sulfuric acid, to facilitate the reaction between the carboxylic acid and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Ethyl 3-bromo-4-morpholinobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The morpholine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., water, acetonitrile).
Major Products
Substitution: Products depend on the nucleophile used (e.g., amine derivatives, thioethers).
Reduction: Ethyl 3-bromo-4-morpholinobenzyl alcohol.
Oxidation: N-oxide derivatives of the morpholine ring.
科学研究应用
Ethyl 3-bromo-4-morpholinobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. It serves as a lead compound for drug discovery and development.
Medicine: Explored for its pharmacological effects and potential therapeutic applications. It may act as a precursor for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. It can be a building block for polymers, dyes, and other industrial products.
作用机制
The mechanism of action of ethyl 3-bromo-4-morpholinobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and morpholine ring can influence the compound’s binding affinity and selectivity. The ethyl ester group may undergo hydrolysis, releasing the active form of the compound. The exact pathways and targets involved vary based on the context of its use.
相似化合物的比较
Ethyl 3-bromo-4-morpholinobenzoate can be compared with other similar compounds, such as:
Ethyl 4-bromo-3-nitrobenzoate: Contains a nitro group instead of a morpholine ring, leading to different reactivity and applications.
Ethyl 3-bromo-4-piperidinobenzoate: Contains a piperidine ring instead of a morpholine ring, affecting its chemical and biological properties.
Ethyl 3-chloro-4-morpholinobenzoate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
1131594-63-2 |
|---|---|
分子式 |
C13H16BrNO3 |
分子量 |
314.17 g/mol |
IUPAC 名称 |
ethyl 3-bromo-4-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C13H16BrNO3/c1-2-18-13(16)10-3-4-12(11(14)9-10)15-5-7-17-8-6-15/h3-4,9H,2,5-8H2,1H3 |
InChI 键 |
YJCRHDIYUOWHGR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 6-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13083977.png)
![4-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13083979.png)


![(1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13083995.png)
![(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13084001.png)

![N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B13084020.png)


![[Trans-3-fluorooxan-4-yl]methanol](/img/structure/B13084044.png)


![Tert-butyl N-[(benzylamino)(([(tert-butoxy)carbonyl]imino))methyl]carbamate](/img/structure/B13084051.png)
